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Compound of Interest

Compound Name:
1,2,2-Trimethylpiperazine

dihydrochloride

Cat. No.: B1344824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1,2,2-trimethylpiperazine dihydrochloride. Due to the limited availability of direct

experimental spectra for this specific compound, this document leverages a comparative

analysis of structurally related piperazine derivatives to forecast its characteristic features in

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The

methodologies for obtaining such spectra are also detailed.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,2,2-trimethylpiperazine
dihydrochloride. These predictions are derived from the known spectral characteristics of

piperazine dihydrochloride and various trimethylpiperazine isomers. The protonation of the

piperazine nitrogen atoms is expected to significantly influence the chemical shifts in NMR

spectroscopy, typically causing a downfield shift for adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,2,2-Trimethylpiperazine
Dihydrochloride
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Protons
Predicted Chemical
Shift (δ) ppm (in
D₂O)

Predicted
Multiplicity

Notes

N-H ~9.0 - 11.0 Broad singlet

Chemical shift can be

highly variable and

concentration-

dependent.

Piperazine ring

protons (CH₂)
~3.5 - 4.0 Multiplets

Asymmetric

substitution leads to

complex splitting

patterns.

C1-CH₃ ~3.0 - 3.3 Singlet

Deshielded by the

adjacent protonated

nitrogen.

C2-(CH₃)₂ ~1.5 - 1.8 Singlet

Geminal methyl

groups at a non-chiral

center.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,2,2-Trimethylpiperazine
Dihydrochloride

Carbons
Predicted Chemical Shift
(δ) ppm (in D₂O)

Notes

Piperazine ring carbons (CH₂) ~45 - 55

Two to three distinct signals

expected due to asymmetric

substitution.

C1-CH₃ ~40 - 45

C2-(CH₃)₂ ~20 - 25

C2 (quaternary) ~50 - 60

Table 3: Predicted IR Spectroscopic Data for 1,2,2-Trimethylpiperazine Dihydrochloride
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

N-H stretch

(ammonium salt)
3200 - 2700 Strong, broad

Characteristic broad

absorption for amine

hydrochlorides.

C-H stretch (aliphatic) 3000 - 2850 Medium-Strong

N-H bend (ammonium

salt)
1600 - 1500 Medium

C-H bend 1470 - 1370 Medium

C-N stretch 1250 - 1020 Medium

Table 4: Predicted Mass Spectrometry (MS) Data for 1,2,2-Trimethylpiperazine
Dihydrochloride

Ion Predicted m/z Notes

[M+H]⁺ (of free base) 143.15

This would be the molecular

ion of the free base, 1,2,2-

trimethylpiperazine. The

dihydrochloride itself will not

typically show a molecular ion.

Major Fragments < 143

Fragmentation pattern would

likely involve the loss of methyl

groups and cleavage of the

piperazine ring. Common

fragments for piperazine

derivatives include ions at m/z

44, 56, 70, and 85.

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for a solid organic compound like 1,2,2-trimethylpiperazine
dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1,2,2-trimethylpiperazine
dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O,

or Methanol-d₄, CD₃OD). Ensure the sample is fully dissolved.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16 or 32 scans).

The residual solvent peak will be used as an internal reference.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: No specific sample preparation is needed for ATR-FTIR. A small

amount of the solid 1,2,2-trimethylpiperazine dihydrochloride is placed directly on the

ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation

pattern.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Dissolve a small amount of 1,2,2-trimethylpiperazine
dihydrochloride in a suitable solvent compatible with ESI-MS, such as methanol or a
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mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute

this stock solution to the low µg/mL or ng/mL range.

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion

trap, or time-of-flight analyzer).

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode. The dihydrochloride salt will likely be

detected as the protonated free base [M+H]⁺.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the ion of interest.

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting

the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion of the free

base and interpret the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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